molecular formula C14H13BrN4O2 B2382013 5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097923-53-8

5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2382013
CAS No.: 2097923-53-8
M. Wt: 349.188
InChI Key: BWECLYLRXASDBF-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a pyrrolidinyl group linked to a pyridine carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a pyrimidine derivative, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The final step often involves the coupling of the pyridine carbonyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of reagents and solvents is critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyridine and pyrrolidinyl groups can participate in redox reactions, altering the compound’s electronic properties.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: It can be incorporated into polymers or other materials to modify their properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyridine: Another brominated pyrimidine derivative with different substituents.

    5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness

5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in drug design and materials science.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2/c15-11-7-17-14(18-8-11)21-12-3-5-19(9-12)13(20)10-2-1-4-16-6-10/h1-2,4,6-8,12H,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWECLYLRXASDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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